3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride
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Overview
Description
3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride: is an aromatic amine with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride typically involves the esterification of 3,4-diaminobenzoic acid. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in the presence of a suitable solvent like dichloromethane . The reaction is carried out under mild conditions to form the ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and polymers .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis to release the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic Acid Methyl Ester:
3,4-Dimethoxybenzoic Acid Methyl Ester: This compound has methoxy groups instead of amino groups.
Uniqueness: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride is unique due to the presence of both amino groups and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,4-diaminobenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQRLZRJSQHZSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592564 |
Source
|
Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-92-2 |
Source
|
Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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